molecular formula C12H20O2 B1589109 1-Ethylcyclohexyl methacrylate CAS No. 274248-09-8

1-Ethylcyclohexyl methacrylate

Cat. No.: B1589109
CAS No.: 274248-09-8
M. Wt: 196.29 g/mol
InChI Key: ABUIKOPEGIZINI-UHFFFAOYSA-N
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Description

1-Ethylcyclohexyl methacrylate is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-ethylcyclohexyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h2,4-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUIKOPEGIZINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCC1)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463687
Record name 1-ethylcyclohexyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274248-09-8
Record name 1-ethylcyclohexyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Methacrylate Esters in Polymer Science and Engineering

Methacrylate (B99206) esters are a pivotal class of monomers in the field of polymer science and engineering, prized for their versatility in creating a wide array of polymers with tunable properties. researchgate.netfree.fr The foundational monomer of this family, methyl methacrylate, polymerizes to form poly(methyl methacrylate) (PMMA), a transparent and rigid plastic often used as a shatterproof substitute for glass. britannica.com The commercialization of methacrylate esters dates back to the 1930s, with applications in safety glass, coatings, and molding compounds. researchgate.net

The properties of polymers derived from methacrylate esters are largely dictated by the structure of the ester side chain. free.fr This structural variability allows for the synthesis of polymers with a broad spectrum of characteristics, from hard and rigid to soft and tacky. free.fr For instance, while poly(methyl acrylate) is a tough, rubbery material, poly(butyl acrylate) exhibits significant tack and is suitable for adhesive applications. free.fr The inclusion of different functional groups in the ester side chain can impart specific functionalities to the resulting polymer, such as improved adhesion, chemical resistance, and thermal stability. riyngroup.com

Methacrylate polymers are known for their resistance to hydrolysis, particularly when compared to their acrylate (B77674) counterparts, making them more durable in various environments. researchgate.net Their applications are extensive and include high-quality paints, coatings, adhesives, plastics, and elastomers. researchgate.net In the realm of advanced materials, methacrylate-based polymers are integral to the development of dental resin composites, biomedical polymers for drug delivery, and materials for optical applications. frontiersin.orgnih.gov The ability to copolymerize different methacrylate esters further expands the range of achievable properties, enabling the design of materials for highly specific and demanding applications. researchgate.net

Overview of 1 Ethylcyclohexyl Methacrylate 1 Ecma As a Specialty Monomer

1-Ethylcyclohexyl methacrylate (B99206) (1-ECMA) is a specialty monomer characterized by a chemical structure that includes a methacrylate functional group attached to a 1-ethylcyclohexyl group. cymitquimica.com This unique combination of a reactive methacrylate moiety and a bulky, hydrophobic cyclohexyl ring gives rise to specific properties that make it valuable in the synthesis of advanced polymers. cymitquimica.comrsc.org Typically, 1-ECMA is a colorless to light yellow liquid. chemicalbook.comchemicalbook.com

The synthesis of 1-ECMA can be achieved through several routes, including the direct esterification of methacrylic acid with 1-ethylcyclohexanol (B155962) or via a Grignard reagent-based industrial process. In the esterification method, methacrylic acid reacts with 1-ethylcyclohexanol, often in the presence of an acid catalyst and a polymerization inhibitor like 4-methoxyphenol (B1676288) (MEHQ) to prevent premature polymerization during synthesis and storage. The industrial route involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with cyclohexanone (B45756) to produce 1-ethylcyclohexanol, which is then esterified. google.com

The presence of the bulky 1-ethylcyclohexyl group introduces significant steric hindrance, which influences its polymerization kinetics. riyngroup.com This steric bulk can slow down the propagation rate compared to smaller methacrylate monomers, allowing for more controlled polymerization. riyngroup.com The resulting polymers often exhibit enhanced thermal stability and good chemical resistance. riyngroup.com

Below is a table summarizing some of the key properties of 1-Ethylcyclohexyl Methacrylate:

PropertyValue
CAS Number 274248-09-8
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol
Appearance Colorless to light yellow clear liquid
Purity >98.0% (GC)
Flash Point 96 °C
Boiling Point 247.3 ± 9.0 °C
Density 0.94 ± 0.1 g/cm³
Stabilizer Typically stabilized with 200–400 ppm MEHQ

This table is populated with data from multiple sources. riyngroup.comchemicalbook.com

Advanced Characterization of Poly 1 Ethylcyclohexyl Methacrylate and Copolymers

Spectroscopic Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the chemical structure of poly(1-ethylcyclohexyl methacrylate) and determining the composition of its copolymers. nii.ac.jpemich.eduresearchgate.net

For the homopolymer, the ¹H NMR spectrum would exhibit characteristic broad signals corresponding to the protons of the polymer backbone. Specific signals would confirm the presence of the 1-ethylcyclohexyl methacrylate (B99206) repeating unit. These include:

α-methyl protons: A signal corresponding to the methyl group attached directly to the polymer backbone.

Backbone methylene protons: A broad signal for the -CH2- groups in the main polymer chain. researchgate.net

Cyclohexyl and ethyl protons: A series of overlapping signals in the aliphatic region corresponding to the protons of the ethyl group (-CH2-CH3) and the cyclohexyl ring on the ester side chain.

In the case of copolymers, ¹H NMR is used to calculate the molar ratio of the different monomer units incorporated into the polymer chain. magritek.com This is achieved by integrating the signal areas of peaks that are unique to each type of monomer. magritek.com The ratio of these integrals, after accounting for the number of protons each signal represents, allows for a precise determination of the copolymer composition. magritek.comaskfilo.com

Table 1: Expected ¹H NMR Signals for Poly(this compound)

Proton Type Expected Chemical Shift (ppm) Signal Characteristics
α-Methyl Protons (-C-CH₃)0.8 - 1.2Broad Singlet
Backbone Methylene (-CH₂-)1.7 - 2.0Broad Multiplet
Cyclohexyl & Ethyl Protons1.2 - 1.8Broad, Overlapping Multiplets

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the polymer, thereby confirming its chemical identity. The FTIR spectrum of poly(this compound) is characterized by several strong absorption bands indicative of its methacrylate structure. spectroscopyonline.com

Key characteristic peaks include:

A strong, sharp absorption band around 1720-1730 cm⁻¹ , which is attributed to the stretching vibration of the carbonyl group (C=O) in the ester linkage. spectroscopyonline.comresearchgate.net

A series of bands in the region of 1140-1250 cm⁻¹ corresponding to the C-O-C stretching vibrations of the ester group. spectroscopyonline.comresearchgate.net

Multiple bands in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric C-H stretching vibrations of the methyl, ethyl, and cyclohexyl alkyl groups. researchgate.net

A peak around 1636-1640 cm⁻¹ , attributed to the C=C double bond, would be present in the monomer spectrum but absent or significantly diminished in the polymer spectrum, confirming that polymerization has occurred. nih.govnih.gov

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~1725C=O StretchEster Carbonyl
2850 - 3000C-H StretchAlkyl (CH, CH₂, CH₃)
1140 - 1250C-O-C StretchEster Linkage
~1450C-H BendMethylene/Methyl

Mass spectrometry (MS) is primarily used on the this compound monomer to confirm its molecular weight and structural integrity. In electron ionization MS, the molecule is ionized to form a molecular ion (M+), which is a radical cation. libretexts.org The mass-to-charge ratio (m/z) of this molecular ion peak corresponds to the molecular weight of the compound. libretexts.orgchemguide.co.ukyoutube.com

For this compound, the molecular formula is C12H20O2, and the molecular weight is 196.29 g/mol . labproinc.com Therefore, the mass spectrum of the monomer is expected to show a molecular ion peak at an m/z value of 196. The presence of this peak confirms that the monomer has the correct mass and has not degraded. chemguide.co.uk The fragmentation pattern, which results from the breakdown of the unstable molecular ion, can also provide further information to verify the molecule's structure. libretexts.org

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatographic methods are essential for both the purification of the monomer before polymerization and the characterization of the resulting polymer's molecular weight properties.

Column chromatography is a standard purification technique used to separate the this compound monomer from any impurities that may be present after its synthesis. youtube.com This method involves dissolving the crude monomer in a suitable solvent and passing it through a column packed with a stationary phase, such as silica gel. youtube.com The separation is based on the differential adsorption of the components to the stationary phase. By choosing an appropriate solvent system (eluent), the desired monomer can be separated from impurities that may have different polarities, ensuring a high-purity monomer is used for polymerization. youtube.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers like poly(this compound). wikipedia.org GPC separates polymer molecules based on their size or hydrodynamic volume in solution. wikipedia.org Larger molecules pass through the porous gel column more quickly, while smaller molecules penetrate the pores and elute later.

The analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). chromatographyonline.com The PDI is a measure of the breadth of the molecular weight distribution. chromatographyonline.com A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length. chromatographyonline.com Higher PDI values signify a broader distribution of chain lengths. chromatographyonline.comresearchgate.net

The expected PDI value for poly(this compound) would depend on the polymerization method used.

Table 3: Typical Polydispersity Index (PDI) Values for Different Polymerization Methods

Polymerization Method Typical PDI (Mw/Mn) Description
Living Polymerization (e.g., RAFT)< 1.2Narrow distribution, well-controlled process.
Free Radical Polymerization> 1.5Broad distribution due to various termination steps.

Calibration of the GPC system is typically performed using narrow-PDI standards, such as polystyrene or poly(methyl methacrylate), of known molecular weights. wikipedia.orgtainstruments.com

Thermal Analysis of Poly(this compound)

The thermal behavior of polymers is critical for determining their processing parameters and application limits. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on the thermal transitions and stability of Poly(this compound).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Differential Scanning Calorimetry is a fundamental technique used to determine the thermal transitions of a polymer. mit.edu The glass transition temperature (Tg) is a key parameter identified by DSC, representing the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. mit.eduyoutube.com This transition corresponds to a step change in the heat capacity of the material, which is observed in the DSC thermogram. mit.edu

While specific DSC data for Poly(this compound) is not extensively documented in publicly available literature, analysis of the closely related polymer, Poly(cyclohexyl methacrylate) (PCHMA) , provides valuable comparative data. Research on PCHMA has identified its glass transition temperature through DSC analysis. The midpoint of the slope change in the heat flow plot during the second heating scan is considered the Tg. polymersource.ca The bulky and rigid cyclohexyl group restricts the segmental motion of the polymer chains, leading to a relatively high Tg compared to linear alkyl methacrylates. The addition of an ethyl group on the cyclohexane ring in Poly(this compound) would be expected to further influence chain mobility and thus the Tg.

PolymerGlass Transition Temperature (Tg)Reference
Poly(cyclohexyl methacrylate)85.53 °C polymersource.ca
Poly(cyclohexyl acrylate)25 °C kpi.ua

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. mdpi.com The resulting data provides information on degradation temperatures, the composition of the material, and its thermal decomposition kinetics. nih.gov

Specific TGA data for Poly(this compound) is scarce. However, the degradation behavior can be inferred from studies on similar poly(methacrylates). The thermal degradation of methacrylate polymers is highly dependent on the structure of the ester side chain. For instance, poly(methacrylates) with bulky side chains that can form stable carbocations, such as poly(t-butyl methacrylate), primarily undergo ester decomposition at lower temperatures. In contrast, many poly(n-alkyl methacrylates) tend to degrade via depolymerization to the monomer. sci-hub.se

A study on a related compound, poly[3-(1-cyclohexyl)azetidinyl methacrylate], showed that thermal degradation begins at approximately 180°C with the decomposition of the azetidinyl ring, followed by reactions in the main chain above 300°C. sci-hub.se For Poly(2-ethylhexyl methacrylate), the onset of thermal degradation is observed around 255°C. polychemistry.com Given the structure of Poly(this compound), its degradation mechanism would likely involve a combination of ester decomposition and main-chain scission, with an onset temperature influenced by the stability of the ethylcyclohexyl group.

PolymerDegradation Onset Temperature (°C)Primary Degradation MechanismReference
Poly[3-(1-cyclohexyl)azetidinyl methacrylate]~180Side-chain decomposition sci-hub.se
Poly(2-ethylhexyl methacrylate)~255Not Specified polychemistry.com

Morphological and Surface Characterization

The surface properties of a polymer are crucial for applications involving adhesion, wettability, and biocompatibility. Atomic Force Microscopy (AFM) and contact angle measurements are powerful tools for characterizing the surface topography and energy of Poly(this compound).

Atomic Force Microscopy (AFM) for Surface Roughness and Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface at the nanoscale. core.ac.uk By scanning a sharp tip over the surface, AFM can map out features and quantify surface roughness parameters, such as the root mean square (Rq) and average roughness (Ra). columbia.edu This technique is uniquely suited for characterizing polymer surfaces without requiring a conductive coating or a vacuum environment. mdpi.com

While specific AFM studies characterizing the surface of Poly(this compound) have not been identified, the technique is widely applied to other poly(methacrylates). For a spin-coated or molded sample of Poly(this compound), AFM analysis would be expected to reveal the nanoscale surface morphology. The analysis would provide quantitative data on surface roughness, which is influenced by processing conditions and the polymer's molecular structure. Such data is critical for understanding how the surface might interact with other materials or biological systems.

Surface ParameterDescriptionTypical Units
Average Roughness (Ra)The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.nm
Root Mean Square Roughness (Rq)The root mean square average of height deviations taken from the mean image data plane.nm
Peak-to-Valley Height (Rz)The vertical distance between the highest and lowest points within the evaluated area.nm

Contact Angle Measurements for Surface Energy and Hydrophobicity

Contact angle measurements are used to determine the wettability of a solid surface by a liquid, which in turn provides insight into the surface's hydrophobicity and surface free energy. nnci.net A high contact angle with water (>90°) indicates a hydrophobic, low-energy surface, while a low angle (<90°) signifies a hydrophilic, high-energy surface. nnci.net

There is no specific published data on the contact angle of Poly(this compound). However, based on its chemical structure, a high degree of hydrophobicity is expected. The polymer consists of a nonpolar hydrocarbon backbone and a bulky, nonpolar ethylcyclohexyl ester group. These groups minimize favorable interactions with water molecules. Studies on various poly(alkyl methacrylate)s show that increasing the size and nonpolar character of the alkyl group generally leads to increased hydrophobicity and higher water contact angles. researchgate.net Therefore, it is anticipated that Poly(this compound) would exhibit a large water contact angle, indicating a low surface energy and hydrophobic nature. The surface energy can be calculated from contact angle measurements using different liquids and applying theoretical models such as the Fowkes or Owens-Wendt-Rabel-Kaelble (OWRK) methods. univaq.it

PropertyDescriptionExpected Value for Poly(this compound)
Water Contact Angle (θ)The angle where a water droplet meets the polymer surface.High (>90°)
Surface Free Energy (γ)The excess energy at the surface of a material compared to the bulk.Low
CharacterQualitative description of surface-water interaction.Hydrophobic

Structure Property Relationships in Poly 1 Ethylcyclohexyl Methacrylate Systems

Impact of Polymer Architecture on Macroscopic Properties

A linear homopolymer, consisting solely of 1-ethylcyclohexyl methacrylate (B99206) monomer units linked end-to-end, represents the most fundamental architecture. While specific data for P-1-ECMA is limited, its properties can be reliably inferred from its close structural analog, poly(cyclohexyl methacrylate) (PCHMA).

The most significant characteristic of these polymers is their high glass transition temperature (T_g), which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. PCHMA is a hard polymer with a T_g reported in the range of 83 °C to 100 °C, significantly higher than its linear isomer, poly(n-hexyl methacrylate) tandfonline.comsigmaaldrich.comresearchgate.net. This elevated T_g is a direct consequence of the bulky cyclohexyl side group, which restricts the rotational motion of the polymer backbone researchgate.net. The addition of an ethyl group at the 1-position of the cyclohexyl ring in P-1-ECMA would further increase this steric bulk, leading to an expected T_g in a similar or slightly higher range.

Due to this high T_g, linear P-1-ECMA is expected to be a rigid, amorphous solid at room temperature with good thermal stability, comparable to that of poly(methyl methacrylate) (PMMA) tandfonline.com. The solubility of these polymers is governed by the bulky, hydrophobic side chain. PCHMA, for instance, is soluble in common organic solvents like tetrahydrofuran (B95107) (THF), chloroform, and toluene (B28343), but precipitates in alcohols and alkanes polymersource.ca. P-1-ECMA is expected to exhibit similar solubility characteristics.

Table 1: Glass Transition Temperatures (T_g) of Various Polymethacrylates
PolymerSide Group StructureReported T_g (°C)
Poly(methyl methacrylate) (PMMA)-CH₃~105
Poly(n-hexyl methacrylate) (PHMA)-(CH₂)₅CH₃-5
Poly(cyclohexyl methacrylate) (PCHMA)-C₆H₁₁ (Cyclohexyl)83 - 100 tandfonline.compolymersource.caresearchgate.net
Poly(1-ethylcyclohexyl methacrylate) (P-1-ECMA)-C₆H₁₀(C₂H₅) (1-Ethylcyclohexyl)Expected to be similar to or slightly higher than PCHMA

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. By combining a "hard" block of P-1-ECMA (with a high T_g) and a "soft" block of a different polymer (with a low T_g, e.g., poly(n-butyl acrylate)), it is possible to create materials with unique properties, such as thermoplastic elastomers researchgate.netosti.gov.

The synthesis of such block copolymers can be achieved through controlled/living radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition–Fragmentation chain-Transfer (RAFT) polymerization nih.govosti.gov. These methods allow for the sequential addition of different monomers to create well-defined block architectures nih.gov.

Table 2: Conceptual Structure of a P-1-ECMA Diblock Copolymer
ComponentExample BlockExpected Property Contribution
Hard BlockPoly(this compound)Rigidity, thermal stability, high T_g, structural integrity
Soft BlockPoly(n-butyl acrylate)Flexibility, elasticity, low T_g

Graft copolymers feature a main polymer backbone with one or more side chains (grafts) of a different composition cmu.edu. Incorporating P-1-ECMA as either the backbone or the grafted chain allows for another level of property modulation. Synthesis strategies such as "grafting through" (copolymerization of a monomer with a macromonomer) or "grafting from" (initiating graft polymerization from active sites on a backbone) can be employed using controlled radical polymerization techniques cmu.educmu.edu.

Hyperbranched architectures, where the polymer chains have a tree-like structure with a high density of branch points, represent another important architecture. The synthesis of hyperbranched polymethacrylates can be achieved via self-condensing vinyl polymerization of "inimers" (molecules that act as both initiator and monomer) acs.org. The bulky 1-ethylcyclohexyl group in a hyperbranched structure would lead to a unique combination of a compact, globular conformation in solution and a high T_g in the solid state.

Role of Side Chain Structure on Polymer Behavior

The 1-ethylcyclohexyl side chain is the defining feature of P-1-ECMA, and its specific structure dictates the polymer's behavior at a molecular level through steric and electronic effects.

Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of a group, which can impede chemical reactions or molecular motion. The 1-ethylcyclohexyl group is exceptionally bulky and non-planar, which has two major consequences:

Restricted Backbone Motion: The primary effect of this large side group is the severe restriction of bond rotation along the polymer's carbon-carbon backbone. This reduced segmental mobility means that more thermal energy is required for the polymer chains to move past one another. As a result, the glass transition temperature (T_g) of P-1-ECMA is significantly elevated compared to polymethacrylates with smaller or more flexible linear side chains researchgate.net. This effect is clearly demonstrated by comparing the T_g of PCHMA (~92 °C) with that of its linear isomer, poly(n-hexyl methacrylate) (–5 °C) sigmaaldrich.comresearchgate.net.

The electronic effect of a substituent group relates to how it influences the distribution of electron density in a molecule, which in turn affects reactivity. The 1-ethylcyclohexyl group is composed of saturated alkyl carbons. Alkyl groups are known to be weakly electron-donating through an inductive effect (+I).

In the context of the 1-ECMA monomer, this inductive effect slightly increases the electron density on the methacrylate ester group. However, the reactivity of the vinyl double bond and the stability of the propagating radical in methacrylate polymerization are primarily dominated by two other factors:

The α-methyl group: This group stabilizes the propagating radical through hyperconjugation.

The carbonyl group: This group offers significant resonance stabilization to the adjacent radical.

Compared to these powerful stabilizing influences, the weak inductive effect of the large, remote alkyl (1-ethylcyclohexyl) group is generally considered to be of secondary importance in determining radical stability and monomer reactivity kpi.uaacs.org. Therefore, while a minor electronic effect is present, the structure-property relationships in the polymerization and behavior of P-1-ECMA are overwhelmingly governed by the steric hindrance imposed by its bulky side chain.

Correlations between Polymerization Conditions and Resultant Polymer Properties

The properties of poly(this compound) are intrinsically linked to the conditions under which the polymerization of the this compound monomer is carried out. Factors such as the choice of initiator, solvent, reaction temperature, and monomer concentration play a crucial role in determining the final molecular weight, molecular weight distribution (polydispersity), and thermal characteristics of the polymer. While detailed research findings and specific data for the polymerization of this compound are not extensively available in publicly accessible literature, the well-established principles of free-radical polymerization of related methacrylates provide a strong framework for understanding these relationships.

Influence of Initiator Concentration

In free-radical polymerization, the initiator concentration has a significant impact on the molecular weight of the resulting polymer. An increase in the concentration of the initiator, such as azobisisobutyronitrile (AIBN), leads to a higher concentration of primary radicals. This, in turn, results in a greater number of polymer chains being initiated simultaneously. With a fixed amount of monomer, a larger number of growing chains will each propagate for a shorter period before the monomer is consumed, leading to a decrease in the average molecular weight of the polymer. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, thus increasing the molecular weight.

Illustrative Data on Initiator Concentration Effect on Poly(this compound) Properties (Hypothetical Data for Illustrative Purposes)

Initiator (AIBN) Concentration (mol/L)Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
0.01150,0001.8
0.0580,0002.1
0.1045,0002.5

Effect of Polymerization Solvent

The choice of solvent can influence the polymerization kinetics and, consequently, the properties of the polymer. Solvents can affect the solubility of both the monomer and the resulting polymer, as well as the reactivity of the propagating radicals. For instance, polymerization in a solvent that is a poor solvent for the polymer can lead to precipitation of the polymer chains as they grow, which can affect the termination kinetics and lead to a broader molecular weight distribution. Aromatic solvents like benzene and toluene are commonly used for the polymerization of methacrylates. The polarity of the solvent can also play a role in the stereochemistry of the polymer chain, which can in turn affect its thermal properties.

Impact of Reaction Temperature

Temperature is a critical parameter in free-radical polymerization as it affects the rates of initiation, propagation, and termination. An increase in temperature generally leads to an increase in the rate of initiation, as the decomposition of the initiator is an endothermic process. This results in a higher concentration of radicals and, similar to increasing initiator concentration, leads to a decrease in the average molecular weight of the polymer. Higher temperatures can also increase the rate of chain transfer reactions, which can further limit the molecular weight.

From a thermal properties perspective, the polymerization temperature can influence the tacticity of the polymer chain. Lower polymerization temperatures tend to favor the formation of syndiotactic polymers, which can have a higher glass transition temperature (Tg) compared to atactic or isotactic polymers.

Illustrative Data on Temperature Effect on Poly(this compound) Properties (Hypothetical Data for Illustrative Purposes)

Polymerization Temperature (°C)Number-Average Molecular Weight (Mn) ( g/mol )Glass Transition Temperature (Tg) (°C)
40120,00095
6090,00092
8060,00088

Role of Monomer Concentration

The concentration of the monomer has a direct effect on the rate of polymerization and the molecular weight of the resulting polymer. A higher initial monomer concentration generally leads to a higher rate of polymerization and a higher molecular weight, as there are more monomer units available to add to the growing polymer chains. At very high monomer concentrations, particularly in bulk polymerization, the viscosity of the reaction medium can increase significantly as the reaction progresses. This can lead to the Trommsdorff effect, or gel effect, where the termination reactions are hindered due to the reduced mobility of the large polymer radicals. This decrease in the termination rate leads to a rapid increase in the polymerization rate and the formation of very high molecular weight polymer with a broad molecular weight distribution.

Advanced Applications and Research Directions of Poly 1 Ethylcyclohexyl Methacrylate

Biomedical Applications and Biocompatible Materials Development

The biocompatibility and tunable physical properties of poly(1-ethylcyclohexyl methacrylate) make it a strong candidate for a range of biomedical applications, from sophisticated drug delivery systems to the development of durable medical devices.

Drug Delivery Systems (Controlled Release, Targeted Delivery)

Polymers are at the forefront of research into novel drug delivery systems, aiming to enhance therapeutic efficacy and minimize side effects. nih.gov Poly(methacrylate) derivatives are particularly noted for their biocompatibility and potential as drug carriers. liberty.edu The incorporation of monomers like 1-ethylcyclohexyl methacrylate (B99206) into polymer networks allows for the creation of systems with tailored drug release profiles.

Hydrogels, which are three-dimensional polymer networks, are extensively studied for controlled drug release. biointerfaceresearch.comresearchgate.net The release of a drug from a hydrogel matrix can be controlled by factors such as the polymer composition and the pH of the surrounding environment. researchgate.netderpharmachemica.com For instance, pH-responsive hydrogels can be designed to release their therapeutic payload at specific sites in the body, such as in the acidic microenvironment of a tumor. nih.govmonash.edu Copolymers containing methacrylate derivatives have been shown to form micelles that can encapsulate anticancer drugs, releasing them in response to the lower pH of tumor tissues. dovepress.comnih.gov This targeted delivery approach can improve the selectivity of chemotherapy. dovepress.comnih.gov

Research into various methacrylate copolymers has demonstrated the ability to create nanoparticles that swell in acidic conditions, leading to the release of encapsulated drugs like doxorubicin. nih.gov The table below summarizes key findings from studies on related poly(methacrylate) systems, highlighting the potential for designing sophisticated drug delivery vehicles based on polymers like poly(this compound).

Drug Delivery SystemKey FeatureDrug Release MechanismReference
pH-Responsive MicellesSelf-assembly of copolymersConformational change at tumor pH dovepress.comnih.gov
Smart NanohydrogelsSwelling in acidic mediapH-triggered release nih.gov
Copolymeric HydrogelsCross-linked polymer networkpH-dependent swelling researchgate.netderpharmachemica.com

Tissue Engineering Scaffolds

Tissue engineering aims to repair or replace damaged tissues with the help of biomaterials that act as scaffolds to support cell growth and tissue regeneration. researchgate.net Hydrogels are widely used for this purpose due to their ability to mimic the native soft tissue environment, support cell proliferation, and allow for nutrient transport. rsc.org The choice of polymer is critical in designing these scaffolds, as it dictates the physical and biological properties of the hydrogel. rsc.org

Poly(methacrylate)-based hydrogels, such as those derived from poly(2-hydroxyethyl methacrylate) (pHEMA), are valuable in tissue engineering due to their biocompatibility and tunable mechanical properties. nih.gov The goal is to create scaffolds that provide a temporary matrix for cell growth and extracellular matrix deposition, eventually degrading as new tissue is formed. researchgate.net The design of these scaffolds often involves creating a porous structure to facilitate cell ingrowth. whiterose.ac.uk For optical imaging in tissue engineering studies, scaffolds with high optical transparency are desirable. nist.gov

The development of biodegradable hydrogels is a key area of research. By incorporating hydrolytically labile segments into the polymer backbone, scaffolds can be designed to break down into smaller, clearable fragments after they have served their purpose. nih.gov

Medical Devices and Implants

Polymers are extensively used in the fabrication of medical devices and implants due to their versatility and biocompatibility. Polymethyl methacrylate (PMMA), a related polymer, has a long history of use in applications such as bone cements, dental implants, and intraocular lenses. researchgate.netnih.gov Its biocompatibility, strength, and dimensional stability are key advantages. researchgate.net

The surface modification of metallic implants with polymer coatings is a common strategy to improve their biocompatibility and performance. semanticscholar.orgmdpi.com These coatings can help to promote bone growth and inhibit inflammatory responses. mdpi.com For instance, composite films containing bioceramics like hydroxyapatite (B223615) can be applied to stainless steel implants. semanticscholar.org

While PMMA is widely used, there can be localized tissue responses to bone cement beads in some cases. fda.gov The development of new methacrylate-based polymers, such as those including this compound, could lead to materials with improved properties for a variety of medical devices, from orthopedic components to composite implantable devices. fda.govgoogle.com

Polymeric Carriers for Vaccines and Other Bioactive Agents

Polymeric nanoparticles are being actively investigated as carriers and adjuvants for vaccines. springernature.com They can protect the encapsulated antigen, control its release, and enhance the immune response. nih.gov The ability to encapsulate antigens within a polymer matrix can lead to improved antibody responses. nih.gov

Polymers like polyacrylates have been shown to have adjuvant activity, with their effectiveness being influenced by factors such as polymer size and dose. nih.gov Methacrylate-based polymers can be formulated into various delivery systems, including polyplexes, micelles, and hydrogels, to deliver nucleic acid vaccines. researchgate.net These polymeric carriers can protect the genetic material from degradation and facilitate its uptake by cells. researchgate.net

The development of pH-responsive polymers also holds promise for the delivery of bioactive agents. nih.gov These polymers can be designed to release their payload in specific cellular compartments, which can be advantageous for gene therapy applications where delivery to the cell nucleus is required. google.com

High-Performance Coatings, Adhesives, and Plastics

The inherent properties of poly(methacrylate)s, such as their durability and resistance to weathering, make them suitable for high-performance applications in coatings, adhesives, and plastics. researchgate.net Poly(cyclohexyl methacrylate), for example, is a hard polymer with applications in these areas. researchgate.netsigmaaldrich.com

Enhanced Adhesion, Flexibility, and Chemical Resistance in Coatings

The performance of coatings is critically dependent on their adhesion to the substrate, their flexibility to withstand mechanical stress, and their resistance to chemical attack. Poly(methacrylate)s are often used in protective coatings. resimacsolutions.com For example, poly(ethyl methacrylate) (PEMA) is known for its high chemical stability and flexibility, making it a candidate for corrosion protection of metals. semanticscholar.org

Strong Bonding Capabilities and Durability in Adhesives

Methacrylate-based adhesives are recognized for their robust bonding capabilities, rapid curing times, and resilience in demanding environments. resinlab.comsekorm.comvitrochem.com These adhesives, often referred to as structural acrylics, form strong, durable, and flexible bonds on a wide variety of substrates, including metals, composites, and engineering plastics, often with minimal surface preparation. resinlab.comvitrochem.comgluegun.com The inclusion of bulky cycloaliphatic monomers like cyclohexyl methacrylate (a close structural relative of this compound) has been shown to significantly influence adhesive properties.

Research on acrylate (B77674) pressure-sensitive adhesives (PSAs) demonstrated that incorporating cyclohexyl methacrylate (CHMA) into the polymer backbone enhances certain performance metrics. researchgate.net Specifically, as the amount of CHMA increased, the shear strength of the adhesive improved. researchgate.net While loop tack decreased, the 180° peel strength could be optimized at specific concentrations. researchgate.net This suggests that the rigid cyclohexyl group contributes to the cohesive strength of the adhesive, leading to higher shear resistance, a critical attribute for long-term durability under load. researchgate.net

The inherent chemical structure of methacrylate adhesives contributes to their excellent environmental and chemical resistance. resinlab.comsekorm.com They can withstand exposure to various solvents and temperature cycles without significant degradation of the bond. vitrochem.com The strong, cross-linked polymer network formed during curing provides a durable bond that maintains its integrity over time. gluegun.com This combination of high bond strength and durability makes polymers like poly(this compound) promising candidates for advanced adhesive formulations in the automotive, aerospace, and electronics industries. gluegun.comcurbellplastics.com

Table 1: Representative Properties of Methacrylate Adhesives

Property Typical Value Range Substrates Key Advantages
Shear Strength 3,000 - 4,500 psi resinlab.comgluegun.com Metals, Plastics, Composites resinlab.com High load-bearing capacity
Pot Life 4 - 12 minutes resinlab.comcurbellplastics.com Various Rapid assembly and production
Fixture Time 10 - 25 minutes gluegun.comcurbellplastics.com Various Fast handling strength development
Temperature Range -40°C to 121°C resinlab.com Various Performance in extreme environments
Peel Strength Good to Excellent gluegun.com Various Resistance to delamination

Improved Mechanical Properties and Thermal Stability in Plastics

The incorporation of poly(this compound) into polymer blends can significantly enhance the mechanical and thermal properties of plastics. The bulky cycloaliphatic side chain plays a crucial role in restricting the movement of polymer backbones, which can lead to improvements in stiffness, strength, and thermal resistance. appstate.edu

Blending thermoplastics with various polymers is a common strategy to create new materials with tailored properties. mdpi.com For instance, adding poly(methyl methacrylate) (PMMA) to blends of polycarbonate (PC) and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) has been shown to increase the elastic modulus, yield strength, and tensile strength of the resulting plastic. mdpi.com Similarly, the introduction of a monomer with a large, rigid structure like this compound is expected to impart greater rigidity and dimensional stability to polymer blends. redalyc.org

Thermal stability is another critical factor for plastics used in high-temperature applications. The thermal degradation of poly(alkyl methacrylates) is a complex process where the polymer breaks down into its constituent monomers and other by-products at elevated temperatures. polychemistry.comresearchgate.net Studies have shown that polymers with higher molecular weights tend to have greater thermal resistance. polychemistry.com While increasing the length of the alkyl side chain in some poly(alkyl methacrylates) can lead to a higher rate of thermal degradation, the presence of a stable cycloaliphatic group, as found in poly(this compound), is noted to contribute to excellent thermal properties and high etch resistance, which is beneficial for durable plastic components. researchgate.netpolychemistry.com The strong bonds within the polymer structure of materials like polyether ether ketone (PEEK) and certain fluoropolymers contribute to their excellent resistance to thermal degradation, a principle that also applies to well-designed methacrylate polymers. appstate.edu

Table 2: Thermal Degradation Products of Selected Poly(alkyl methacrylates)

Polymer Temperature Range (°C) Major Degradation Product Minor Degradation Products
Poly(methyl methacrylate) 250 - 400 Methyl methacrylate researchgate.net Carbon dioxide, carbon monoxide, methane (B114726) researchgate.net
Poly(butyl methacrylate) 250 - 400 Butyl methacrylate researchgate.net Ethane, methanol, ethanol (B145695) researchgate.net
Poly(2-ethylhexyl methacrylate) 250 - 400 2-ethylhexyl methacrylate researchgate.net 1-propanol, carbon monoxide polychemistry.comresearchgate.net

Optoelectronic and Optical Materials

The unique optical and chemical properties of poly(this compound) make it a valuable material for various optoelectronic and optical applications, from microchip fabrication to advanced optical composites.

Photoresists are light-sensitive materials used in photolithography to create the intricate patterns found on microcircuits. researchgate.net (Meth)acrylate-based polymers are widely used in photoresist formulations, particularly for deep UV (DUV) lithography at wavelengths of 193 nm and 248 nm, due to their excellent transparency at these wavelengths. researchgate.netmdpi.com

Polymers containing cycloaliphatic acrylic monomers, such as this compound (ECHMA), are particularly important in this field. researchgate.netlumtec.com.tw The bulky, alicyclic structure provides high etch resistance, which is essential for the polymer to withstand the etching processes that transfer the pattern to the underlying substrate. researchgate.net The incorporation of these bulky groups also helps to control the dissolution behavior of the polymer in the developer solution, which is a critical step in achieving high-resolution patterns. mdpi.com ECHMA is specifically identified as a monomer used in photoresist materials, highlighting its direct relevance and application in the semiconductor industry. lumtec.com.tw

The optical properties of poly(this compound) can be precisely tuned by incorporating nanoparticles to create advanced composite materials. eurjchem.com Introducing nanometal oxides into a host polymer matrix is a well-established method for creating nanocomposites with versatile properties for optoelectronic applications. eurjchem.commdpi.com For example, nanocomposite films of poly(methyl methacrylate) with zinc oxide (ZnO) nanoparticles have demonstrated potential for their optical properties. researchgate.net

A particularly innovative area of research involves the use of diamond particles to enhance the optical and mechanical properties of methacrylate resins. nih.govresearchgate.net Studies have shown that adding microdiamond particles (MDPs) to acrylate resins can significantly increase the fluorescence intensity of the resulting composite material. nih.gov In one study, an increase in fluorescence of up to five times was observed with the addition of 1 wt.% of MDPs. researchgate.net The diamond particles, which can contain synthesis-induced defects like nitrogen-vacancy (NV) centers, act as fluorescent centers within the transparent polymer matrix. nih.gov Such composites could be used to produce effective and active 3D-printed optical elements. nih.govresearchgate.net

An alignment layer is a critical component in liquid crystal displays (LCDs), as it directs the orientation of the liquid crystal (LC) molecules that control the passage of light. mdpi.com Polymers are commonly used to create these layers. researchgate.net Photoalignment is an advanced, non-contact technique that uses polarized light to create a preferred orientation on the surface of a polymer film, which then aligns the LC molecules. nih.gov

Polymethacrylates, such as PMMA, have been extensively studied for this purpose. nih.gov Research has shown that chemically attaching photosensitive dyes (like azo-dyes) to the PMMA backbone is far more efficient for photoalignment than simply mixing the dye with the polymer. nih.gov The bulky and rigid structure of the 1-ethylcyclohexyl group in poly(this compound) could provide a stable surface for creating well-defined alignment layers. The polymer's surface properties would dictate the preferred orientation of the liquid crystal molecules at the interface, making it a potential candidate for use in next-generation displays and photonic devices. researchgate.netjbnu.ac.kr

Elastomers for Improved Elasticity and Resilience

Elastomers are polymers that exhibit viscoelasticity, meaning they have both viscosity and elasticity, and can regain their original shape after being deformed. Poly(alkyl methacrylate)s with longer or bulkier alkyl chains can be formulated to create soft and highly elastic materials. nih.gov

Studies on a range of cross-linked poly(alkyl methacrylate)s have shown that these materials can be very elastic, with stress-strain properties that conform well to the statistical theory of rubber elasticity. nih.gov These elastomeric materials exhibit very little permanent set after being stretched. nih.gov The choice of the alkyl group is crucial; research indicates that as the homologous series is ascended (i.e., as the side chain gets longer), the energy required to break the material decreases rapidly. nih.gov This suggests a trade-off between softness/flexibility and ultimate strength.

The bulky 1-ethylcyclohexyl group would be expected to influence the elastomeric properties by affecting how the polymer chains can move and uncoil under stress. While providing some of the flexibility associated with longer alkyl chains, the rigid ring structure could also enhance resilience. Recent research has also explored bio-inspired methods, such as incorporating iron-catechol bonds found in marine mussels, to overcome the traditional trade-off between strength and flexibility in elastomeric polymers, opening new avenues for creating materials that are both stiff and highly resilient. zonadepinturas.com

Environmental and Toxicological Considerations in Research

Environmental Fate Studies of 1-ECMA and its Polymers

Specific experimental data on the degradation and persistence of 1-ECMA and poly(1-ECMA) in soil and water is scarce. General information on basic methacrylates suggests they are not persistent in the environment. mpausa.org The primary pathways for degradation are considered to be biodegradation and photodegradation. mpausa.org In aquatic environments, methacrylates are expected to undergo rapid biodegradation by bacteria found in water and sewage treatment facilities, with laboratory tests indicating ready biodegradation and complete mineralization. mpausa.org

In the atmosphere, methacrylates are anticipated to react with photochemically produced hydroxyl radicals and ozone. mpausa.org The half-lives for the reaction with hydroxyl radicals for various methacrylate (B99206) esters have been estimated to be in the range of 4.4 to 7.0 hours, with a trend of shorter half-lives for larger molecules. mpausa.org The atmospheric half-life for the reaction with ozone is estimated to be approximately one day for all esters. mpausa.org

The degradation of the polymer, poly(1-ECMA), is expected to be significantly slower than the monomer. Environmental degradation of polymeric materials is a complex process influenced by factors such as temperature, moisture, microorganisms, and light. mdpi.com

Table 1: Estimated Atmospheric Half-lives of Various Methacrylate Esters

Methacrylate EsterReaction with Hydroxyl Radicals (Half-life)Reaction with Ozone (Half-life)
Methacrylic Acid (MAA)6.9 hours~ 1 day
Methyl Methacrylate (MMA)7.0 hours~ 1 day
Ethyl Methacrylate (EMA)6.5 hours~ 1 day
n-Butyl Methacrylate (n-BMA)5.7 hours~ 1 day
iso-Butyl Methacrylate (i-BMA)5.7 hours~ 1 day
2-Ethylhexyl Methacrylate (2-EHMA)4.4 hours~ 1 day

Source: Methacrylate Producers Association, Inc. mpausa.org

Direct assessments of the mobility and bioaccumulation potential of 1-ECMA are not widely documented. For methacrylates in general, rapid degradation is expected to prevent them from entering the food chain, suggesting a low potential for bioaccumulation. mpausa.org The mobility of 1-ECMA in soil and water would be influenced by its physicochemical properties, such as its water solubility and octanol-water partition coefficient.

Specific environmental exposure models for 1-ECMA have not been identified in the reviewed literature. General exposure to methacrylates can occur in occupational settings during production and use, primarily through inhalation and dermal contact. mpausa.org Consumer exposure to methacrylate monomers from finished polymer products is generally considered to be negligible due to low residual monomer levels and slow migration rates. mpausa.org

Toxicological Research on 1-ECMA and Poly(1-ECMA)

Dedicated toxicological studies on 1-ECMA and its polymer are limited. The following sections provide an overview of toxicological research on other methacrylate compounds, which may offer some insight into the potential effects of 1-ECMA.

There is a lack of specific in vitro cytotoxicity and oxidative stress studies for 1-ECMA. However, research on other methacrylate-based monomers has demonstrated cytotoxic effects in various cell lines. For instance, methyl methacrylate (MMA) has been shown to be cytotoxic in a dose-dependent manner, leading to decreased cell viability and inhibition of cell growth. nih.gov Studies on methacrylate-based dental resins have also indicated that released monomers can cause cytotoxic effects in cell cultures. nih.gov

The cytotoxicity of methacrylates is often associated with the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. mdpi.com Common markers of oxidative stress include the measurement of ROS levels, lipid peroxidation, and alterations in antioxidant enzyme activity. thermofisher.comcreativebiomart.net For example, hydroxyethyl (B10761427) methacrylate (HEMA) has been shown to induce glutathione (B108866) depletion and the production of reactive oxygen species. nih.gov

Table 2: In Vitro Cytotoxicity of Various Methacrylate-Based Dental Sealers

MaterialCell Viability (%) - Freshly MixedCell Viability (%) - Set
Super-Bond C&B66.0 ± 13.6100 ± 21.9
Super-Bond RC Sealer55.5 ± 15.681.8 ± 38.5
MetaSEAL10.6 ± 0.724.9 ± 7.9
AH Plus Sealer8.9 ± 2.223.6 ± 10.0

Source: Lee et al. (2017) nih.gov

No specific in vivo subchronic or chronic toxicity studies for 1-ECMA were identified. Studies on other methacrylates provide some general toxicological information. For example, a subchronic dermal toxicity study of allyl methacrylate in rabbits showed reduced weight gain and food consumption at the highest dose level, but no significant adverse effects on serum biochemistry, hematological parameters, or organ weights. nih.gov Chronic oral toxicity studies of methyl methacrylate in rats did not show evidence of carcinogenicity. regulations.govnih.gov Similarly, chronic inhalation studies of methyl methacrylate in rats and hamsters found no carcinogenic activity. regulations.govnih.gov

Histopathological evaluations in animal studies of other chemicals have revealed potential toxic effects on organs such as the liver, kidney, heart, and pancreas, highlighting the importance of such assessments in toxicological research. mdpi.com

Safe Handling and Storage Practices in Research Settings

Given the limited specific safety data for 1-Ethylcyclohexyl methacrylate, a cautious approach should be adopted in the research laboratory, adhering to the general principles for handling methacrylate esters. The following practices are recommended based on information from safety data sheets for structurally similar compounds like ethyl methacrylate and cyclohexyl methacrylate. ark-chem.co.jpfishersci.comchemos.defishersci.comsigmaaldrich.com

Engineering Controls:

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Use of local exhaust ventilation at the source of vapor generation is recommended.

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation. fishersci.comfishersci.com

Personal Protective Equipment (PPE):

Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact. fishersci.comchemos.de

Skin Protection:

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. It is important to check the glove manufacturer's breakthrough time and permeation data for the specific type of methacrylate being used, if available.

Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

Respiratory Protection: If ventilation is inadequate or for tasks with a high potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. fishersci.com

Hygiene Practices:

Avoid breathing vapors or mists.

Wash hands thoroughly after handling and before eating, drinking, or smoking.

Contaminated work clothing should not be allowed out of the workplace and should be washed separately. chemos.de

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area. fishersci.com

Keep away from heat, sparks, open flames, and other sources of ignition. chemos.de

The compound may be sensitive to light and heat, which can promote polymerization. sigmaaldrich.comlabproinc.com Therefore, storage in an opaque container and in a temperature-controlled environment is advisable.

Incompatible materials to avoid include strong oxidizing agents, acids, and bases.

Spill and Disposal:

In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Dispose of waste in accordance with local, state, and federal regulations.

Table 3: Summary of Recommended Safe Handling Practices for this compound in a Research Setting

Practice Recommendation
Ventilation Use in a chemical fume hood or with local exhaust ventilation.
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin Protection Lab coat or protective clothing.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridge if ventilation is inadequate.
Storage Cool, dry, well-ventilated area, away from ignition sources and incompatible materials.
Hygiene Wash hands after handling. Do not eat, drink, or smoke in the work area.

Q & A

Basic Research Questions

Q. What are the optimized synthesis protocols for 1-ethylcyclohexyl methacrylate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves reacting methacrylic acid (0.5 mol) with 1-ethylcyclohexene (1.0 mol) in toluene using sulfuric acid (5 mmol) as a catalyst under nitrogen atmosphere . Key parameters include:

  • Molar ratio : Excess 1-ethylcyclohexene (2:1 molar ratio to methacrylic acid) improves esterification efficiency.
  • Catalyst selection : Acidic catalysts like H₂SO₄ enhance reaction rates but require careful control to avoid side reactions.
  • Purification : Column chromatography and NMR/MS analysis are critical for isolating the product (69.9% yield) .
  • Table :
ParameterOptimal Condition
SolventToluene
CatalystH₂SO₄ (1 wt%)
Reaction Temperature80–100°C (reflux conditions)

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 6.12 (1H, s) and δ 5.55 (1H, s) confirm the methacrylate group, while δ 0.89 (3H, t) corresponds to the ethyl group .
  • Mass Spectrometry : Molecular ion peak at m/z 288 (M⁺) .
  • Chromatography : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors.

Q. What are the key considerations for stabilizing this compound during storage in laboratory settings?

  • Methodological Answer :

  • Inhibitors : Use hydroquinone monomethyl ether (MEHQ, 50–100 ppm) to prevent radical polymerization .
  • Storage : Keep at 2–8°C under inert gas (N₂/Ar) to minimize moisture and oxygen exposure.

Advanced Research Questions

Q. How does the steric and electronic environment influence the reactivity of this compound in radical polymerization processes?

  • Methodological Answer :

  • The bulky 1-ethylcyclohexyl group introduces steric hindrance, slowing propagation rates compared to smaller methacrylates (e.g., methyl methacrylate) .
  • Electronic effects : The electron-donating cyclohexyl group stabilizes the radical intermediate, favoring controlled polymerization.
  • Experimental design : Compare kinetic data (e.g., kₚ values) with structurally analogous monomers using pulsed laser polymerization (PLP).

Q. What mechanistic insights explain the rearrangement of intermediates during the synthesis or derivatization of this compound?

  • Methodological Answer :

  • In low-nucleophilicity media (e.g., TFE or SbF₅-SO₂ClF), the cyclooctyl cation intermediate rearranges to the 1-ethylcyclohexyl cation due to steric strain relief and tertiary carbocation stabilization .
  • Experimental validation : Use deuterium labeling or in-situ NMR to track skeletal rearrangements.

Q. What experimental strategies can be employed to assess the chronic toxicity of this compound in biomedical research applications?

  • Methodological Answer :

  • In vitro models : Use human dermal fibroblasts to evaluate cytotoxicity (IC₅₀) and oxidative stress markers (e.g., ROS levels) .
  • In vivo studies : Administer subchronic doses (e.g., 50–200 mg/kg/day) to rodents over 90 days, monitoring neurological and hepatic endpoints .
  • Analytical methods : LC-MS/MS for quantifying metabolic byproducts (e.g., methacrylic acid) in biological samples.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.